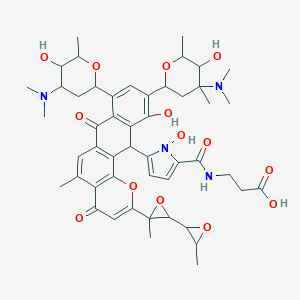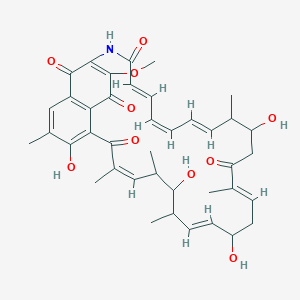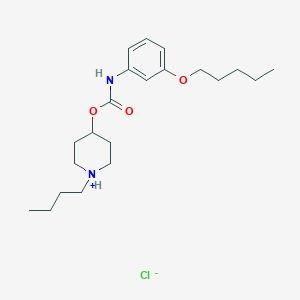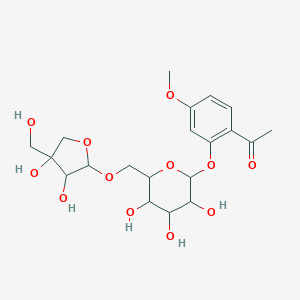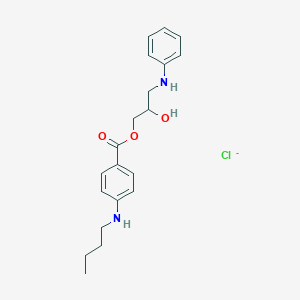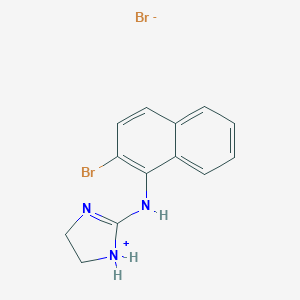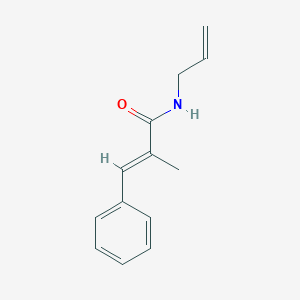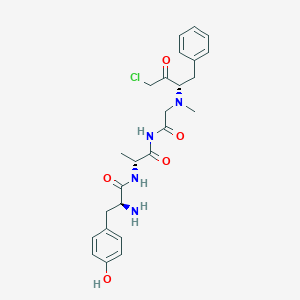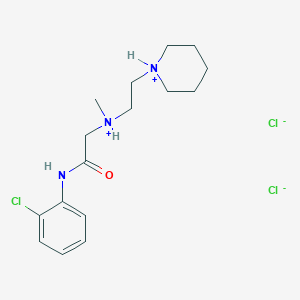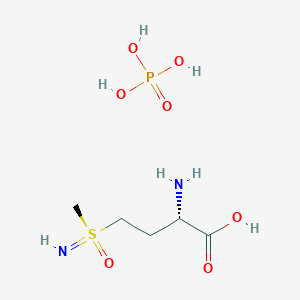
(2S)-2-Amino-4-(methylsulfonimidoyl)butanoic acid;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-4-(methylsulfonimidoyl)butanoic acid, also known as phosphomethylthioleucine (PMTL), is a non-proteinogenic amino acid that has attracted attention due to its potential therapeutic applications. PMTL is a derivative of the essential amino acid leucine, and it is structurally similar to another leucine derivative, 2-amino-3-methylvaleric acid (AMV). PMTL has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mecanismo De Acción
The exact mechanism of action of PMTL is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. PMTL has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. PMTL may also modulate the activity of other signaling pathways, such as the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, PMTL has been shown to have a variety of other biochemical and physiological effects. PMTL has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may help to protect cells from oxidative stress. PMTL has also been shown to improve glucose metabolism and insulin sensitivity in animal models, suggesting that it may have potential as a treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of PMTL is that it is relatively easy to synthesize using both chemical and enzymatic methods. PMTL is also stable under a variety of conditions, which makes it suitable for use in a variety of experimental settings. One limitation of PMTL is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, PMTL is not currently approved for use in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several areas of future research that could be pursued in relation to PMTL. One area of research could focus on the development of new and more efficient methods of synthesizing PMTL. Another area of research could focus on the identification of the specific signaling pathways and molecular targets that are modulated by PMTL. This could help to clarify the mechanism of action of PMTL and facilitate the development of new therapeutic applications. Finally, future research could focus on the development of PMTL-based therapies for a variety of diseases, including inflammatory diseases, cancer, and diabetes.
Métodos De Síntesis
PMTL can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create PMTL from precursor molecules, while enzymatic synthesis involves the use of enzymes to catalyze the formation of PMTL from other amino acids. One common method of chemical synthesis involves the reaction of N-methylthiourea with diethyl 2-oxoglutarate, followed by the addition of L-leucine and the deprotection of the methylthio group. Enzymatic synthesis can be achieved using enzymes such as leucine aminotransferase or leucine dehydrogenase.
Aplicaciones Científicas De Investigación
PMTL has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties, which have been demonstrated in a variety of animal models. PMTL has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T cells. This suggests that PMTL may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has focused on the anti-cancer properties of PMTL. Studies have shown that PMTL can inhibit the growth and proliferation of cancer cells in vitro and in vivo, as well as induce apoptosis (programmed cell death) in cancer cells. PMTL has been shown to have anti-cancer effects in a variety of cancer types, including breast cancer, lung cancer, and leukemia.
Propiedades
Número CAS |
109528-34-9 |
|---|---|
Fórmula molecular |
C10H16ClNO2 |
Peso molecular |
278.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid;phosphoric acid |
InChI |
InChI=1S/C5H12N2O3S.H3O4P/c1-11(7,10)3-2-4(6)5(8)9;1-5(2,3)4/h4,7H,2-3,6H2,1H3,(H,8,9);(H3,1,2,3,4)/t4-,11-;/m0./s1 |
Clave InChI |
RRLRICYKEFDWBX-DPUQJUCSSA-N |
SMILES isomérico |
C[S@](=N)(=O)CC[C@@H](C(=O)O)N.OP(=O)(O)O |
SMILES |
CS(=N)(=O)CCC(C(=O)O)N.OP(=O)(O)O |
SMILES canónico |
CS(=N)(=O)CCC(C(=O)O)N.OP(=O)(O)O |
Sinónimos |
methionine sulfoximine phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



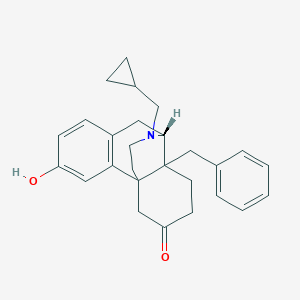
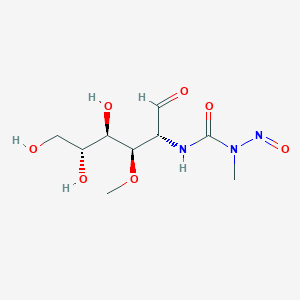
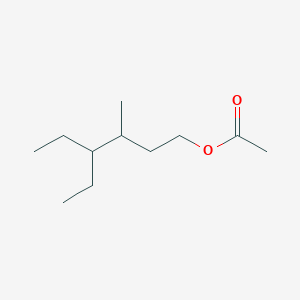
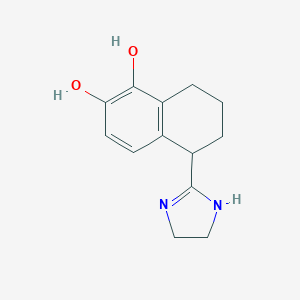
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
